molecular formula C15H26O B1203450 alpha-Eudesmol CAS No. 473-16-5

alpha-Eudesmol

Cat. No. B1203450
CAS RN: 473-16-5
M. Wt: 222.37 g/mol
InChI Key: FCSRUSQUAVXUKK-VNHYZAJKSA-N
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Description

Alpha-Eudesmol is a member of the class of compounds known as eudesmane, isoeudesmane or cycloeudesmane sesquiterpenoids . It is a sesquiterpenoid alcohol and is one of the main constituents of various plants .


Synthesis Analysis

Alpha-Eudesmol is found in various plants. For instance, it is a major compound in the essential oils of Cymbopogon species . The roots of these plants were found to be rich in alpha-eudesmol . It is also found in the essential oil extracted from the leaves of Luodian Blumea balsamifera .


Molecular Structure Analysis

The molecular formula of alpha-Eudesmol is C15H26O . The molecular weight is 222.37 . The structure of alpha-Eudesmol is also available in various chemical databases .


Physical And Chemical Properties Analysis

Alpha-Eudesmol is a sesquiterpenoid alcohol with a molecular formula of C15H26O and a molecular weight of 222.37 .

Scientific Research Applications

  • Neuroprotective and Anti-Inflammatory Effects : Alpha-Eudesmol is known for its ability to inhibit P/Q-type Ca2+ channels, which play a role in neurogenic inflammation and brain injury. It has been shown to attenuate neurogenic vasodilation and dural plasma extravasation, suggesting its potential in treating neurogenic inflammation in conditions like migraine (Asakura et al., 2000). Additionally, it exhibits protective effects against brain injury following focal ischemia in rats by inhibiting glutamate release, reducing brain edema, and decreasing infarct size (Asakura et al., 2000).

  • Antitumor Activity : Studies have demonstrated the antitumor effects of alpha-Eudesmol. It displays cytotoxicity against various tumor cell lines and has shown significant antitumor activity in vivo with low systemic toxicity. This suggests its potential as a therapeutic agent in cancer treatment (Britto et al., 2012).

  • Apoptotic Effects in Cancer Cells : Alpha-Eudesmol induces caspase-mediated apoptosis in human hepatocellular carcinoma cells. This suggests its role in reducing cell proliferation and inducing tumor cell death through apoptotic pathways (Bomfim et al., 2013).

  • Anti-Inflammatory Effects : It has been found to have anti-inflammatory effects through the suppression of caspase-1 activation in mast cells, indicating its potential in treating mast cell–mediated inflammatory diseases (Seo et al., 2011).

  • Neuromuscular Junction Effects : Alpha-Eudesmol blocks the nicotinic acetylcholine receptor channel in mouse skeletal muscles, which could explain its traditional use in alleviating muscle pain (Kimura et al., 1991).

  • Skin Care Applications : It exhibits antioxidation, anti-inflammation, and cell preservation effects in human dermal fibroblasts, suggesting its potential as a natural cosmetic material (Kim, 2018).

  • Treatment of Allergic Rhinitis : Beta-Eudesmol has been found to be effective in reducing symptoms and inflammatory responses in an allergic rhinitis model, indicating its therapeutic potential for allergic and inflammatory diseases (Moon et al., 2018).

  • Antiangiogenic Activity : It inhibits angiogenesis both in vitro and in vivo, which could have implications in treating diseases like cancer and diabetic retinopathy (Tsuneki et al., 2005).

Future Directions

Future research directions for alpha-Eudesmol may include evaluating its potential in combination therapies, assessing its safety and toxicity in human subjects, and further investigating its pharmacological effects . More research is also needed to understand the chemical reactions involving alpha-Eudesmol and its exact mechanisms of action .

properties

IUPAC Name

2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSRUSQUAVXUKK-VNHYZAJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C1CC(CC2)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883392
Record name 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Eudesmol

CAS RN

473-16-5
Record name α-Eudesmol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Eudesmol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-EUDESMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ9QGL7BOX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
280
Citations
VD Zheljazkov, T Astatkie, E Jeliazkova - HortScience, 2013 - journals.ashs.org
… The concentration of beta-eudesmol and alpha-eudesmol in the oil samples varied from 1.6% to 3.0% and at some sampling points was greater in the oil from the female tree than in the …
Number of citations: 22 journals.ashs.org
M Toyota - Yakugaku Zasshi: Journal of the Pharmaceutical …, 2000 - europepmc.org
… afforded (-)-alpha-eudesmol, which showed an opposite sign … of (-)-alpha-eudesmol strongly suggested that the positive … Since the absolute configuration of (-)-alpha-eudesmol was …
Number of citations: 16 europepmc.org
HJ Chi, HS Kim - Korean Journal of Pharmacognosy, 1988 - koreascience.kr
Essential oil of the root of Angelica gigas Nakai (Umbelliferae) was investigated. Essential oil was obtained from the dried roots by steam distillation and fractionated by column …
Number of citations: 30 koreascience.kr
M Bhagat, S Gupta, VS Jamwal, S Sharma, M Kattal… - 2016 - nopr.niscpr.res.in
… eucalyptol, alpha pinene, beta pinene, alpha eudesmol and para cymene. Eucalyptol is present … In leaf oil, along with alpha and beta pinene, alpha eudesmol is present in good amount. …
Number of citations: 18 nopr.niscpr.res.in
E Simionatto, VFL Bonani, AF Morel… - Journal of the Brazilian …, 2007 - SciELO Brasil
The essential oil obtained from the stem bark of Croton urucurana Baillon (Euphorbiaceae) was analysed by GC and GC-MS. 83 compounds were identified and borneol (14.7%), …
Number of citations: 81 www.scielo.br
VD Zheljazkov, T Astatkie, EA Jeliazkova… - Journal of Essential …, 2013 - Taylor & Francis
… The concentrations of alpha-terpinene, limonene, gamma-terpinene and 4-terpineol reached their maximum at 360 minutes DT, whereas terpinolene, alpha-eudesmol/beta-eudesmol …
Number of citations: 43 www.tandfonline.com
HH El-Kamali, HO Adam - Advances in Natural and Applied …, 2009 - researchgate.net
… Sesquiterpene hydrocarbons contains gamma-cadinene (11.11%), C15H24 (1.73%) and copaene (0.95%) as main constituents while alpha-eudesmol (1.08%) is the most abundant …
Number of citations: 12 www.researchgate.net
M Misrahanum, H Helwati, N Cazia… - AIP Conference …, 2022 - pubs.aip.org
… Four of them are major namely HEXADECANOIC ACID, (7E,9E)-Dodecadien-1ol, ALPHAEUDESMOL and Guaiol. The percentage of compounds is shown in Table 3. …
Number of citations: 4 pubs.aip.org
SA Ouf, AMF Galal, HS Ibrahim, AZ Hassan… - Journal of Food Science …, 2021 - Springer
… by alpha-eudesmol (−7.3 kcal mol −1 ) and humulene oxide (−7 kcal mol −1 ). The binding mode of both of cedrelanol and alpha-eudesmol with amylase enzyme was illustrated. …
Number of citations: 3 link.springer.com
A Belhadji, I Abdelli, F Hassani - Biologija, 2022 - lmaleidykla.lt
… – the hydrogen bond formed between alphaeudesmol and the THR5 amino acid belongs to the range of mean interactions. We conclude that beta-elemol formed two steric bonds and …
Number of citations: 5 www.lmaleidykla.lt

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